Tert-butyl propargyl ether
Overview
Description
Tert-butyl propargyl ether is a chemical compound with the linear formula C7H12O .
Synthesis Analysis
The synthesis of propargyl ethers like Tert-butyl propargyl ether has been studied extensively. For instance, a study on the kinetics of the butyl tert-butyl ether (BTBE) synthesis reaction over Amberlyst™ 35 as the catalyst was conducted . The reaction was studied in the liquid phase in two different reactor systems: batch and fixed-bed . The best kinetic model was found to be an Eley–Rideal type mechanism where one 1-butanol molecule adsorbs on one active site of the catalyst, it reacts with one isobutene molecule from the liquid phase to give one adsorbed BTBE molecule, which finally desorbs .
Molecular Structure Analysis
The molecular structure of Tert-butyl propargyl ether contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, and 1 ether (aliphatic) .
Chemical Reactions Analysis
Ethers, including Tert-butyl propargyl ether, are known for their low reactivity towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Tert-butyl propargyl ether has a molecular weight of 116.2013 . It has a linear formula of C7H12O .
Scientific Research Applications
Synthesis Applications
Synthesis of tert-Butyl Peroxyacetals : Tert-butyl propargyl ether is utilized in the synthesis of tert-butyl peroxyacetals from benzyl, allyl, or propargyl ethers through iron-promoted CH bond functionalization. This process, involving tert-butyl hydroperoxide and iron(III) acetylacetonate, results in good to excellent yields, demonstrating its efficacy in organic synthesis (Iwata, Hata, & Urabe, 2012).
Regio- and Stereoselective Synthesis : The compound aids in the regioselective synthesis of Z-vinylic tellurides from propargylic alcohols, leading to chiral Z-enynes. This highlights its role in producing enantiomerically pure compounds, crucial in stereochemistry (Raminelli et al., 2005).
Metal-Free Synthesis of Alkylated Quinolines : Tert-butyl propargyl ether is involved in the direct functionalization of N-propargyl aromatic amines with ethers under metal-free conditions. This innovative approach simplifies the synthesis of 3-alkylated quinolines (Chen, Zhang, Li, & Wang, 2018).
Chemical Modification and Protection
- Protecting Groups for Hydroxyl Groups : It's used in the development of dimethyl-tert-butylsilyl ethers as hydroxyl-protecting agents, demonstrating its role in enhancing chemical stability in various applications, particularly in prostaglandin synthesis (Corey & Venkateswarlu, 1972).
Safety And Hazards
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Tert-butyl propargyl ether and similar compounds could have significant potential for future research and applications.
properties
IUPAC Name |
2-methyl-2-prop-2-ynoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-6-8-7(2,3)4/h1H,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGSPXPODKLGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428294 | |
Record name | 3-tert-Butoxyprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl propargyl ether | |
CAS RN |
16314-18-4 | |
Record name | 3-tert-Butoxyprop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl propargyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.